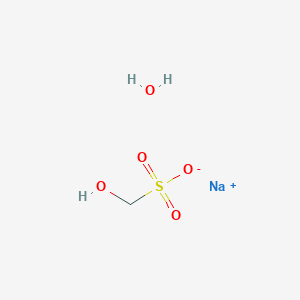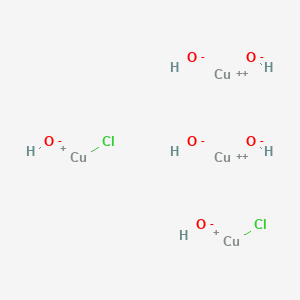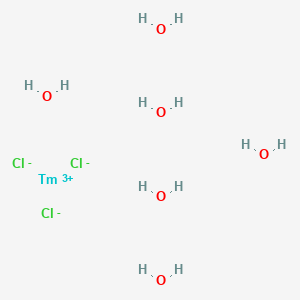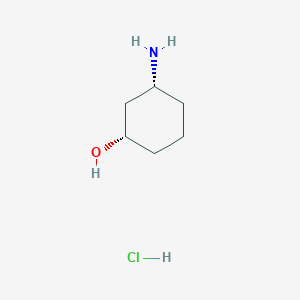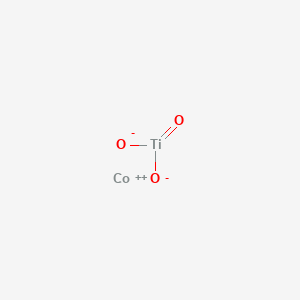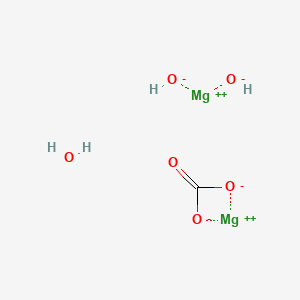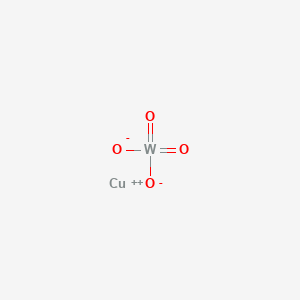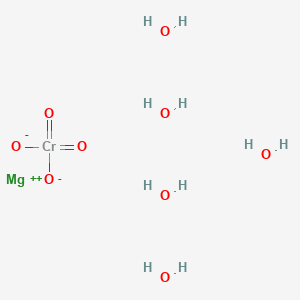
Magnesium chromate pentahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium Chromate (MgCrO4) is an inorganic chemical compound formed by the reaction of magnesium with chromate ions . It is a light yellow crystalline solid at room temperature . This compound’s molar mass is around 146.3 g/mol, consisting of one magnesium atom (Mg), one chromium atom (Cr), and four oxygen atoms (O) .
Synthesis Analysis
Generally, magnesium chromate is prepared by the reaction of magnesium salts with chromate ions . One common method involves the reaction of magnesium sulfate with potassium chromate . This produces a precipitate of magnesium chromate, which can then be collected and used for various applications .Molecular Structure Analysis
The molecular formula of Magnesium chromate pentahydrate is MgCrO4·5H2O . Its molecular weight is 230.37 .Chemical Reactions Analysis
Magnesium chromate is prepared by the reaction of magnesium salts with chromate ions . One common method involves the reaction of magnesium sulfate with potassium chromate .Physical And Chemical Properties Analysis
Magnesium Chromate is a light yellow crystalline solid at room temperature . It is highly soluble in water, facilitating its usage in various solutions . As an ionic compound, it has a high melting point and is not flammable, but it is considered a strong oxidizer .Wissenschaftliche Forschungsanwendungen
Orthopedic Implant Applications : Magnesium alloys, including those possibly containing Magnesium chromate pentahydrate, are being explored for orthopedic implant applications. These alloys offer advantages over traditional materials like stainless steel, Co-Cr-Ni alloy, and titanium implants due to their biocompatibility and biomechanical compatibility (Radha & Sreekanth, 2017).
Biodegradable Materials in Medical Applications : Magnesium and its alloys are increasingly researched as biodegradable materials. They have superior biocompatibility and are suitable for various biomedical applications, including polymeric coatings on magnesium alloys to improve their performance (Li et al., 2018).
Synthesis and Application in Advanced Powder Technology : Magnesium hydroxide and magnesium oxide, which could be related to Magnesium chromate pentahydrate, are used in various applications, including as flame retardants, antibacterial agents, and in advanced powder technology (Pilarska et al., 2017).
Dehydration Behavior and Crystal Structure Analysis : The dehydration behavior of certain magnesium compounds, including nedocromil magnesium pentahydrate, has been studied to understand their properties and applications in pharmaceuticals (Zhu & Grant, 2001).
Corrosion Resistance in Aeronautical Applications : Magnesium alloys, potentially including Magnesium chromate pentahydrate, are investigated for their use in aeronautical applications. They are sensitive to corrosion, and research has been conducted to improve their resistance through various coating techniques (Pommiers-Belin et al., 2014).
Biomedical Applications in Bone Regeneration and Protein Adsorption : Magnesium phosphate materials, including nanosheets, are promising for biomedical applications like bone regeneration and protein adsorption due to their biocompatibility and biodegradability (Qi et al., 2016).
Corrosion Assessment in Biodegradable Implants : The corrosion of biodegradable magnesium implants, including alloys that might contain Magnesium chromate pentahydrate, is critically reviewed to understand their suitability for orthopedic applications (Kirkland et al., 2012).
Magnesium Matrix Nanocomposites : Magnesium matrix nanocomposites (MMNCs) are being explored for orthopedic applications due to their enhanced strength, high corrosion resistance, and good biocompatibility (Shahin et al., 2019).
Wirkmechanismus
Safety and Hazards
Magnesium chromate is toxic if ingested, and it can cause irritation if it comes into contact with the skin or eyes . Additionally, it can cause harm to the respiratory system if its dust is inhaled . It is a confirmed carcinogen, and can cause acute dermatitis, and possibly kidney and liver damage if inhaled .
Zukünftige Richtungen
A new hydrate of magnesium chromate was synthesized by quenching aqueous solutions of MgCrO4 in liquid nitrogen . This new hydrate is isostructural with the rare mineral meridianiite (MgSO4·11H2O) . This discovery could open up new avenues for research and applications of magnesium chromate hydrates.
Eigenschaften
IUPAC Name |
magnesium;dioxido(dioxo)chromium;pentahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.Mg.5H2O.4O/h;;5*1H2;;;;/q;+2;;;;;;;;2*-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKHZFHMRTZNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[O-][Cr](=O)(=O)[O-].[Mg+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH10MgO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium chromate pentahydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,4E)-5-[(1R,7R,8S,9S)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B8022942.png)
![24-Methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;chloride;hydrate](/img/structure/B8022944.png)
